![molecular formula C29H20N2O3 B11598112 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B11598112.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dibenzofuran moiety, a quinoline ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Quinoline Ring: The quinoline ring is synthesized through cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Coupling of the Dibenzofuran and Quinoline Moieties: The two moieties are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of structural features, including the dibenzofuran and quinoline moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H20N2O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H20N2O3/c1-33-28-16-21-20-12-6-8-14-26(20)34-27(21)17-25(28)31-29(32)22-15-24(18-9-3-2-4-10-18)30-23-13-7-5-11-19(22)23/h2-17H,1H3,(H,31,32) |
InChI Key |
MAGGTQYHMTVHKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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